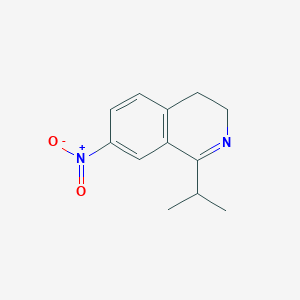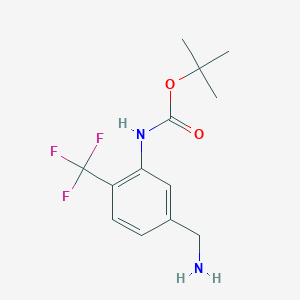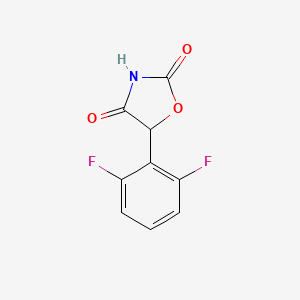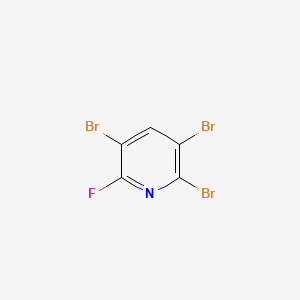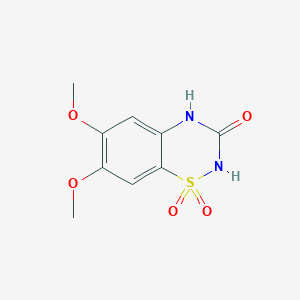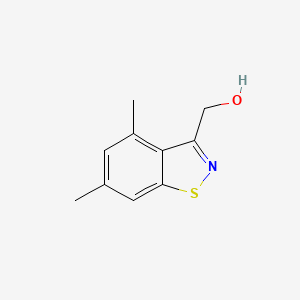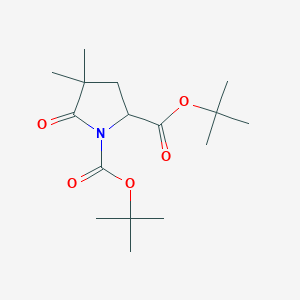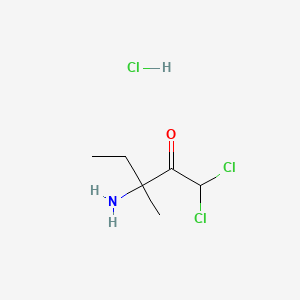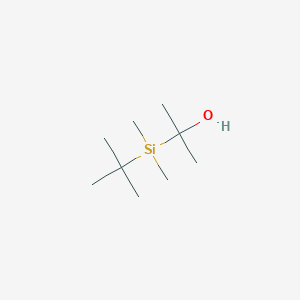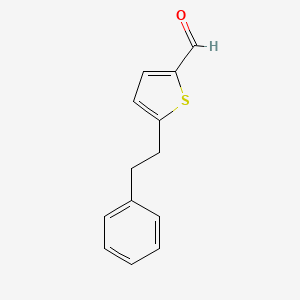
5-Phenethyl-thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenethyl-thiophene-2-carbaldehyde is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a phenethyl group attached to the thiophene ring, with an aldehyde functional group at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenethyl-thiophene-2-carbaldehyde can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which uses palladium-catalyzed cross-coupling between a boronic acid and a halogenated thiophene . Another method involves the cycloaddition of 1,4-dithiane-2,5-diol with ynals, producing 2-substituted thiophene carbaldehyde in good yields .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. The Suzuki–Miyaura coupling is favored for its efficiency and functional group tolerance.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenethyl-thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, facilitated by the electron-donating phenethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Electrophiles such as bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 5-Phenethylthiophene-2-carboxylic acid.
Reduction: 5-Phenethylthiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-Phenethyl-thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of 5-Phenethyl-thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenethyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparación Con Compuestos Similares
Similar Compounds
5-Phenylthiophene-2-carbaldehyde: Similar structure but with a phenyl group instead of a phenethyl group.
2-Formylthiophene: Lacks the phenethyl group, making it less lipophilic.
5-Methylthiophene-2-carbaldehyde: Contains a methyl group instead of a phenethyl group.
Uniqueness
5-Phenethyl-thiophene-2-carbaldehyde is unique due to the presence of the phenethyl group, which enhances its lipophilicity and potential biological activity. This structural feature distinguishes it from other thiophene derivatives and may contribute to its specific applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C13H12OS |
|---|---|
Peso molecular |
216.30 g/mol |
Nombre IUPAC |
5-(2-phenylethyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H12OS/c14-10-13-9-8-12(15-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2 |
Clave InChI |
CBMDSKURMHSKDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC2=CC=C(S2)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-[4-[(trifluoromethylsulfonyl)oxy]phenyl]propanoate](/img/structure/B8410689.png)

